molecular formula C14H19ClN2O4S B5845504 2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide

2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide

Cat. No. B5845504
M. Wt: 346.8 g/mol
InChI Key: LGNOWPDTQPUYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a group of compounds that block the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in several autoimmune and inflammatory diseases.

Mechanism of Action

CP-690,550 is a selective inhibitor of JAK3, which is predominantly expressed in immune cells. JAK3 is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, CP-690,550 blocks the downstream signaling of these cytokines and modulates the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in vitro and in vivo. In preclinical studies, CP-690,550 has been shown to reduce inflammation and tissue damage in animal models of autoimmune and inflammatory diseases. CP-690,550 has also been shown to reduce the proliferation and activation of T cells, which are involved in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

CP-690,550 is a potent and selective inhibitor of JAK3, which makes it a valuable tool for investigating the role of JAK3 in immune cell signaling and function. However, CP-690,550 has limitations in terms of its selectivity for JAK3, as it can also inhibit JAK1 and JAK2 at higher concentrations. CP-690,550 also has a short half-life in vivo, which limits its therapeutic potential.

Future Directions

CP-690,550 has shown promising results in preclinical studies and is currently being investigated in clinical trials for its therapeutic potential in several autoimmune and inflammatory diseases. Future research directions for CP-690,550 include investigating its efficacy and safety in clinical trials, exploring its potential for combination therapy with other immunomodulatory agents, and investigating its potential for other therapeutic indications, such as cancer and infectious diseases.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the reaction of 4-chloro-2-methyl-5-nitrophenol with piperidine, followed by the reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with chloroacetyl chloride to obtain the final product, 2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide. The synthesis of CP-690,550 has been reported in several scientific publications, and the compound is commercially available for research purposes.

Scientific Research Applications

CP-690,550 has been investigated for its potential therapeutic applications in several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. JAK enzymes are involved in the signaling pathways of cytokines and growth factors that are implicated in the pathogenesis of these diseases. By blocking the activity of JAK enzymes, CP-690,550 has the potential to modulate the immune response and reduce inflammation.

properties

IUPAC Name

2-(4-chloro-2-methyl-5-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-10-7-11(15)13(8-12(10)21-9-14(16)18)22(19,20)17-5-3-2-4-6-17/h7-8H,2-6,9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNOWPDTQPUYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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